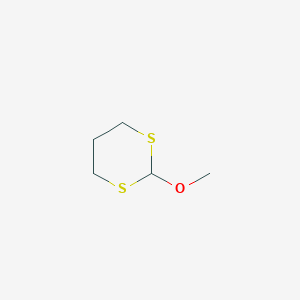

2-Methoxy-1,3-dithiane

Description

Properties

CAS No. |

36069-41-7 |

|---|---|

Molecular Formula |

C5H10OS2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

2-methoxy-1,3-dithiane |

InChI |

InChI=1S/C5H10OS2/c1-6-5-7-3-2-4-8-5/h5H,2-4H2,1H3 |

InChI Key |

CRSFUWIODYMZBT-UHFFFAOYSA-N |

Canonical SMILES |

COC1SCCCS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-1,3-dithiane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1,3-dithiane is a versatile sulfur-containing heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, featuring a dithiane ring substituted with a methoxy group at the C2 position, allows it to function as a masked formyl anion equivalent. This property, a cornerstone of "umpolung" or polarity inversion chemistry, enables the synthesis of a wide array of complex organic molecules, including aldehydes, ketones, and other functionalized derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and drug development.

Physical and Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related 1,3-dithiane derivatives. The physical and chemical characteristics are crucial for its handling, storage, and application in synthetic protocols.

Table 1: Physical and Chemical Properties of 2-Substituted 1,3-Dithianes

| Property | 2-Methyl-1,3-dithiane[1][2] | 2-(4-Methoxyphenyl)-1,3-dithiane | General 1,3-Dithiane[3][4] |

| CAS Number | 6007-26-7[1][2][5] | 24588-72-5[6] | 505-23-7[3][4] |

| Molecular Formula | C₅H₁₀S₂[1] | C₁₁H₁₄OS₂[6] | C₄H₈S₂[3][4] |

| Molecular Weight | 134.26 g/mol [1] | 226.35 g/mol | 120.23 g/mol [3][4] |

| Appearance | Clear brown liquid | White to almost white crystalline powder | Colorless solid[3] |

| Melting Point | --- | 117 - 121 °C | 54 °C[3] |

| Boiling Point | 56-59 °C / 3 mmHg[2] | --- | --- |

| Density | 1.121 g/mL at 25 °C[2] | --- | --- |

| Refractive Index | n20/D 1.560[2] | --- | --- |

| Solubility | Good solubility in organic solvents like ethanol, acetone, and dichloromethane; limited solubility in water.[7] |

Synthesis of this compound

The synthesis of 2-alkoxy-1,3-dithianes can be achieved through the reaction of an orthoformate with 1,3-propanedithiol in the presence of an acid catalyst. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis from Trimethyl Orthoformate

Materials:

-

Trimethyl orthoformate

-

1,3-Propanedithiol

-

Anhydrous p-toluenesulfonic acid (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of trimethyl orthoformate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.0 equivalent).

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons around δ 3.3-3.5 ppm. The proton at the C2 position should appear as a singlet further downfield. The methylene protons of the dithiane ring will exhibit complex multiplets in the region of δ 1.8-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around δ 55-60 ppm. The C2 carbon, being attached to two sulfur atoms and an oxygen atom, will be significantly deshielded and is expected to appear in the range of δ 80-100 ppm. The methylene carbons of the dithiane ring will resonate at approximately δ 25-35 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic C-H stretching vibrations for the alkyl and methoxy groups around 2850-3000 cm⁻¹. A prominent C-O stretching band for the methoxy group should be observable in the 1050-1150 cm⁻¹ region. The C-S stretching vibrations typically appear in the fingerprint region and may be weak.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its ability to act as a formyl anion equivalent.[5][9] This "umpolung" reactivity allows for the formation of carbon-carbon bonds with various electrophiles.

Generation and Reaction of the 2-Lithio-1,3-dithiane Intermediate

Deprotonation of a 2-substituted-1,3-dithiane at the C2 position using a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion. This lithiated intermediate can then react with a wide range of electrophiles.

References

- 1. 2-Methyl-1,3-dithiane | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,3-dithiane 99% | 6007-26-7 [sigmaaldrich.com]

- 3. Dithiane - Wikipedia [en.wikipedia.org]

- 4. Dithianes | Fisher Scientific [fishersci.com]

- 5. 2-Methyl-1,3-dithiane, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2-(2-Methoxyphenyl)-1,3-dithiane | C11H14OS2 | CID 32503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ecjnlArticleDoDownload [scholars.lib.ntu.edu.tw]

- 9. rsc.org [rsc.org]

2-Methoxy-1,3-dithiane as a Formyl Anion Equivalent: A Technical Guide

Introduction

In the realm of modern organic synthesis, the concept of "umpolung" or reactivity inversion is a powerful strategy for the construction of complex molecules. The formyl anion, a nucleophilic equivalent of a formyl group, is a key synthon in this context, enabling the formation of carbon-carbon bonds that are otherwise challenging to achieve. 2-Methoxy-1,3-dithiane has emerged as a stable and versatile precursor to a masked formyl anion, offering distinct advantages in terms of handling and reactivity. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a formyl anion equivalent, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The preparation of this compound is achieved through the acid-catalyzed reaction of 1,3-propanedithiol with trimethyl orthoformate. This reaction proceeds efficiently, providing the desired product in good yield.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1,3-Propanedithiol

-

Trimethyl orthoformate

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 1,3-propanedithiol (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trimethyl orthoformate (1.1 eq.).

-

Add a catalytic amount of boron trifluoride diethyl etherate (e.g., 0.05 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Generation and Reactivity of the 2-Lithio-2-methoxy-1,3-dithiane Anion

The key to the utility of this compound as a formyl anion equivalent lies in its ability to be deprotonated at the C2 position to form a nucleophilic lithium salt. This is typically achieved by treatment with a strong base such as n-butyllithium. The resulting anion is stabilized by the adjacent sulfur atoms. A potential side reaction is the thiophilic addition of the organolithium reagent to one of the sulfur atoms; however, careful control of the reaction conditions can minimize this pathway.[1]

Experimental Protocol: Lithiation of this compound and Reaction with Electrophiles

-

Materials:

-

This compound

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., aldehyde, ketone, alkyl halide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the anion.

-

Add a solution of the electrophile (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to proceed at -78 °C for a specified time (typically 1-3 hours), then slowly warm to room temperature.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Deprotection to Carbonyl Compounds

The final step in the sequence is the unmasking of the carbonyl functionality from the 2-substituted-2-methoxy-1,3-dithiane adduct. Various methods have been developed for the cleavage of the dithiane ring, with the choice of reagent often depending on the nature of the substrate and the presence of other functional groups.[2][3][4]

Experimental Protocol: Deprotection using Mercuric Chloride and Calcium Carbonate

-

Materials:

-

2-Substituted-2-methoxy-1,3-dithiane

-

Mercuric chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (CH₃CN)

-

Water

-

-

Procedure:

-

To a stirred suspension of the 2-substituted-2-methoxy-1,3-dithiane (1.0 eq.) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add mercuric chloride (2.2 eq.) and calcium carbonate (2.2 eq.).

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the mercury salts.

-

Wash the filter cake with diethyl ether.

-

Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carbonyl compound by column chromatography or distillation.

-

Data Presentation

The following tables summarize representative yields for the reaction of 2-lithio-1,3-dithiane (as a proxy for the methoxy derivative for which specific data is less available) with various electrophiles and different deprotection methods.

Table 1: Representative Yields for the Reaction of 2-Lithio-1,3-dithiane with Electrophiles

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-1,3-dithiane | 85-95 | [2][5] |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 80-90 | [5] |

| Benzyl bromide | 2-Benzyl-1,3-dithiane | 85-95 | [5] |

| Iodomethane | 2-Methyl-1,3-dithiane | 90-98 | [5] |

Table 2: Comparison of Deprotection Methods for 1,3-Dithianes

| Reagent/Conditions | Typical Yield (%) | Comments | Reference |

| HgCl₂, CaCO₃, aq. CH₃CN | 80-95 | Effective but uses toxic mercury salts. | [6][7] |

| N-Bromosuccinimide (NBS), aq. acetone | 75-90 | Milder alternative to mercury salts. | [4] |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 80-95 | Oxidative deprotection. | [8] |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 70-90 | Useful for acid-sensitive substrates. | [2] |

| Polyphosphoric acid (PPA), acetic acid | 70-85 | Metal-free conditions. | [3] |

Mandatory Visualizations

Logical Relationship of this compound as a Formyl Anion Equivalent

Caption: Overall workflow from starting materials to the final carbonyl product.

Experimental Workflow for the Synthesis and Application of this compound

Caption: Step-by-step experimental workflow.

Conclusion

This compound serves as an effective and practical formyl anion equivalent in organic synthesis. Its straightforward preparation, facile deprotonation to a stable nucleophile, and versatile reactivity with a range of electrophiles make it a valuable tool for the construction of various carbonyl-containing compounds. While the deprotection step requires careful consideration of reagents, particularly concerning toxicity and substrate compatibility, the overall synthetic sequence provides a reliable method for achieving umpolung of the formyl group. This guide provides the necessary foundational knowledge and experimental protocols for the successful application of this compound in a research and development setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Seebach Reaction [organic-chemistry.org]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

The Role of 2-Methoxy-1,3-dithiane in Umpolung Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the mechanism and synthetic utility of 2-substituted-1,3-dithianes in umpolung reactions, with a specific focus on the available data for 2-methoxy-1,3-dithiane derivatives. The principle of umpolung, or the reversal of polarity of a functional group, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The 1,3-dithiane moiety has proven to be a robust platform for achieving umpolung of a carbonyl group, effectively transforming an electrophilic carbon into a nucleophilic one. This guide details the preparation, lithiation, and subsequent reactions of these formyl anion equivalents with various electrophiles. While specific literature on the direct application of this compound in umpolung reactions is limited, this document presents a comprehensive analysis of a closely related analogue, this compound-1-oxide, for which detailed experimental data is available. The provided protocols, quantitative data, and mechanistic visualizations aim to equip researchers with the knowledge to leverage this powerful synthetic tool in the development of novel chemical entities.

Introduction to Umpolung and the 1,3-Dithiane Strategy

In organic chemistry, the concept of "umpolung" (a German term for polarity inversion) describes the chemical modification of a functional group to reverse its inherent polarity.[1][2] This strategy, pioneered by Corey and Seebach, allows for the execution of reactions that are not possible under standard conditions.[3] A classic example of umpolung is the transformation of the electrophilic carbon of a carbonyl group into a nucleophilic species.[3] This is typically achieved by converting the carbonyl compound into a 1,3-dithiane.[2][3]

The protons at the C2 position of a 1,3-dithiane are sufficiently acidic to be removed by a strong base, such as n-butyllithium, generating a stabilized carbanion.[4] This lithiated dithiane serves as a synthetic equivalent of an acyl anion, a synthon that is not directly accessible.[3][5] The resulting nucleophile can then react with a variety of electrophiles, including alkyl halides, carbonyl compounds, and epoxides, to form new carbon-carbon bonds.[4] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group in the final product.

The Mechanism of this compound in Umpolung Reactions

While extensive literature exists for umpolung reactions of 2-alkyl and 2-aryl-1,3-dithianes, specific studies on this compound are less common. However, the chemistry of the closely related This compound-1-oxide has been investigated and provides valuable insights into the potential reactivity of the non-oxidized analogue.[6][7]

The general mechanism involves the following key steps:

-

Preparation: The synthesis of the 2-substituted-1,3-dithiane derivative.

-

Deprotonation (Lithiation): Formation of the nucleophilic carbanion at the C2 position using a strong base.

-

Reaction with Electrophiles: Carbon-carbon bond formation by the attack of the lithiated dithiane on an electrophilic substrate.

-

Deprotection: Hydrolysis of the dithiane to unveil the final carbonyl functionality.

The following diagram illustrates the general workflow of an umpolung reaction using a 1,3-dithiane derivative.

Caption: General workflow of a 1,3-dithiane mediated umpolung reaction.

Case Study: Umpolung Reactions of this compound-1-oxide

Detailed experimental work has been reported on the reactions of lithiated this compound-1-oxide with trialkylboranes.[6][7] This serves as a valuable case study, demonstrating the feasibility of generating a nucleophile from a 2-methoxy substituted dithiane system and its subsequent reactivity.

Synthesis of this compound-1-oxide

The synthesis of this compound-1-oxide is a key starting point for its use in umpolung reactions. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound-1-oxide [6]

-

Materials: 2-Chloro-1,3-dithiane-1-oxide, methanol, sodium methoxide.

-

Procedure:

-

A solution of 2-chloro-1,3-dithiane-1-oxide in methanol is prepared.

-

The solution is cooled to 0 °C.

-

A solution of sodium methoxide in methanol is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

-

Lithiation and Reaction with Trialkylboranes

The lithiation of this compound-1-oxide followed by its reaction with trioctylborane has been shown to result in the formation of dioctyl ketone after oxidative workup.[6][7] This reaction demonstrates a double migration of octyl groups from the boron atom to the C2 carbon of the dithiane.

The proposed reaction pathway is illustrated in the following diagram:

Caption: Reaction pathway of 2-lithio-2-methoxy-1,3-dithiane-1-oxide with trioctylborane.

Quantitative Data

The yield of dioctyl ketone is dependent on the base used for the lithiation, with n-butyllithium providing a yield of up to 31%.[6] The reaction is often accompanied by side products resulting from the thiophilic addition of the lithiating agent.[7]

| Base Used for Lithiation | Electrophile | Product | Yield (%)[6] |

| n-Butyllithium | Trioctylborane | Dioctyl Ketone | up to 31 |

Experimental Protocol: Reaction of 2-Lithio-2-methoxy-1,3-dithiane-1-oxide with Trioctylborane [6]

-

Materials: this compound-1-oxide, n-butyllithium in hexanes, trioctylborane (prepared in situ from 1-octene and borane-dimethyl sulfide complex), tetrahydrofuran (THF), hydrogen peroxide (30%), sodium hydroxide.

-

Procedure:

-

A solution of trioctylborane in dry THF is prepared.

-

A solution of this compound-1-oxide in dry THF is added to the trioctylborane solution at room temperature.

-

The mixture is cooled to -78 °C.

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled mixture.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of aqueous sodium hydroxide followed by the slow addition of 30% hydrogen peroxide.

-

The mixture is stirred overnight.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The product is purified by chromatography.

-

Deprotection of the Dithiane Moiety

A critical step in the synthetic sequence is the hydrolysis of the dithiane to reveal the carbonyl group. A variety of methods have been developed for this transformation, as the stability of the dithiane can make this deprotection challenging.[8][9]

Commonly used reagents for dithiane deprotection include:

-

Mercury(II) salts (e.g., HgCl₂, HgO)

-

N-Halosuccinimides (NBS, NCS)

-

Oxidative methods (e.g., with ceric ammonium nitrate (CAN) or [bis(trifluoroacetoxy)iodo]benzene)[2]

-

Acid-catalyzed hydrolysis with reagents like polyphosphoric acid.[8]

The choice of deprotection method will depend on the specific substrate and the presence of other functional groups in the molecule.

Conclusion and Future Outlook

The use of 2-substituted-1,3-dithianes as formyl anion equivalents represents a powerful and versatile strategy in organic synthesis. While direct and extensive data on the umpolung reactions of this compound remains to be fully explored in the literature, the detailed investigation of its sulfoxide analogue, this compound-1-oxide, provides a strong foundation for its potential applications. The ability to generate a nucleophilic center at a latent carbonyl position opens up numerous possibilities for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Further research into the synthesis, stability, and reactivity of 2-lithio-2-methoxy-1,3-dithiane is warranted to fully elucidate its synthetic potential and expand the toolkit of umpolung reagents available to synthetic chemists. The development of milder and more efficient deprotection protocols will also be crucial for the broader application of this methodology in complex molecule synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Umpolung - Wikipedia [en.wikipedia.org]

- 3. egyankosh.ac.in [egyankosh.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. asianpubs.org [asianpubs.org]

- 9. arkat-usa.org [arkat-usa.org]

Spectroscopic Analysis of 2-Methoxy-1,3-dithiane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 2-Methoxy-1,3-dithiane. These values are predictive and await experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (CH) | 4.5 - 5.0 | Singlet | - |

| H-4, H-6 (ax) (CH₂) | 2.8 - 3.2 | Multiplet | - |

| H-4, H-6 (eq) (CH₂) | 2.5 - 2.9 | Multiplet | - |

| H-5 (ax) (CH₂) | 1.9 - 2.2 | Multiplet | - |

| H-5 (eq) (CH₂) | 1.7 - 2.0 | Multiplet | - |

| OCH₃ | 3.3 - 3.6 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (CH) | 80 - 90 |

| C-4, C-6 (CH₂) | 28 - 35 |

| C-5 (CH₂) | 24 - 30 |

| OCH₃ | 55 - 60 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Fragment Ion (m/z) | Proposed Structure | Relative Abundance |

| 150 | [M]⁺ (Molecular Ion) | Moderate |

| 119 | [M - OCH₃]⁺ | High |

| 75 | [CH(OCH₃)S]⁺ | High |

| 106 | [C₄H₆S₂]⁺ | Moderate |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available due to the lack of published experimental work. However, standard methodologies for each technique would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be referenced to tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer, likely using electron ionization (EI) to generate fragment ions and determine the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments.

Structural Confirmation Workflow

The complementary nature of these spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. The logical workflow for confirming the structure is outlined in the diagram below.

Caption: Workflow for the structural confirmation of this compound.

This diagram illustrates how the combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides complementary information to definitively establish the chemical structure of the target compound.

Conclusion

While experimental data for this compound is not currently available in the public domain, this guide provides a predictive framework for its spectroscopic characteristics. The presented data and workflow will be a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. Further experimental work is necessary to validate these predictions and fully elucidate the spectroscopic properties of this compound.

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-1,3-dithiane

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-1,3-dithiane could not be located. The following guide is based on safety data for structurally similar compounds, including 1,3-dithiane and other substituted dithianes. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment based on the information provided for these related compounds.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for laboratory personnel and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the information herein is extrapolated from data on analogous dithiane compounds.

Physicochemical and Hazard Data

The following tables summarize the known physical, chemical, and hazard properties of closely related dithiane compounds. This data should be used as a conservative estimate for the properties and hazards of this compound.

Table 1: Physical and Chemical Properties of Related Dithiane Compounds

| Property | 1,3-Dithiane | 2-Methyl-1,3-dithiane | Ethyl 1,3-dithiane-2-carboxylate |

| CAS Number | 505-23-7[1] | 6007-26-7[2][3] | 20462-00-4[4] |

| Molecular Formula | C4H8S2[1] | C5H10S2[2][3] | C7H12O2S2 |

| Molecular Weight | 120.23 g/mol [1] | 134.26 g/mol [2] | 192.29 g/mol |

| Appearance | Beige Powder Solid[5] | Liquid[2] | No Data Available |

| Melting Point | 49 - 54 °C[5] | No Data Available | No Data Available |

| Boiling Point | No Data Available | 56-59 °C / 3 mmHg[2] | No Data Available |

| Flash Point | 90 °C[5] | 75 °C (closed cup)[2] | No Data Available |

| Density | No Data Available | 1.121 g/mL at 25 °C[2] | No Data Available |

| Odor | Stench[5] | No Data Available | No Data Available |

Table 2: Hazard Identification and GHS Classifications for Related Dithiane Compounds

| Hazard | 1,3-Dithiane | Ethyl 1,3-dithiane-2-carboxylate | General Organosulfur Compounds |

| GHS Pictograms | No specific pictogram listed in the provided SDS. | Flammable liquid pictogram may be applicable based on flash point. | Varies, but may include Flammable, Irritant, and Health Hazard pictograms. |

| GHS Signal Word | No specific signal word listed in the provided SDS. | Warning or Danger depending on flammability classification. | Warning or Danger. |

| Hazard Statements | Combustible material. Containers may explode when heated.[5] Thermal decomposition can lead to release of irritating gases and vapors.[5] | Flammable liquid and vapor. | May cause skin and eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation. |

| Precautionary Statements | Keep away from heat, sparks and flame.[5] Avoid contact with skin and eyes.[5] Wash thoroughly after handling.[5] | Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use only outdoors or in a well-ventilated area. |

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling organosulfur compounds and thioacetals in a laboratory setting.

2.1 Personal Protective Equipment (PPE)

-

Eye Protection: Always wear chemical safety goggles with side shields. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat must be worn at all times.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn.[6] Ensure that legs and arms are covered.[6]

-

Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[8] If a fume hood is not available, a suitable respirator may be required based on a risk assessment.

2.2 Engineering Controls

-

Ventilation: All work with this compound should be performed in a chemical fume hood to minimize exposure to vapors.[8]

-

Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[8]

2.3 Handling and Storage

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing vapors or mists.[5]

-

Do not eat, drink, or smoke in areas where chemicals are handled.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.[5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[5]

-

-

Storage:

Emergency Procedures

3.1 First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation develops or persists.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

3.2 Spill and Leak Procedures

-

Minor Spills:

-

Major Spills:

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Contact the institution's emergency response team.

-

3.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5] Containers may explode when heated.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines. Do not dispose of down the drain or in the general trash.

Mandatory Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Logical workflow for responding to a chemical spill.

Caption: Decision-making process for first aid after chemical exposure.

References

- 1. Dithianes | Fisher Scientific [fishersci.com]

- 2. 2-Methyl-1,3-dithiane 99 6007-26-7 [sigmaaldrich.com]

- 3. 2-Methyl-1,3-dithiane | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Lab Safety Guide: 14 Rules to Follow, According to Data & SciShield Safety Experts [scisure.com]

- 7. csub.edu [csub.edu]

- 8. cce.caltech.edu [cce.caltech.edu]

- 9. ehs.princeton.edu [ehs.princeton.edu]

In-depth Theoretical Analysis of 2-Methoxy-1,3-dithiane: A Computational Chemistry Perspective

An advanced guide for researchers, scientists, and professionals in drug development on the theoretical calculations, conformational analysis, and electronic properties of 2-Methoxy-1,3-dithiane.

Abstract

This compound is a sulfur-containing heterocyclic compound with potential applications in various chemical syntheses and as a component in advanced materials, such as electrolytes for lithium-sulfur batteries. A thorough understanding of its molecular structure, stability, and reactivity is crucial for its effective utilization. This whitepaper provides a comprehensive overview of the theoretical calculations performed to elucidate the conformational landscape, electronic structure, and spectroscopic properties of this compound. By leveraging high-level computational methods, we present a detailed analysis that offers valuable insights for experimental and theoretical chemists.

Introduction

The 1,3-dithiane scaffold is a fundamental building block in organic chemistry, renowned for its role as a masked carbonyl group and its utility in C-C bond formation. The introduction of a methoxy group at the 2-position introduces stereoelectronic effects that significantly influence the molecule's conformational preferences and reactivity. This guide explores these intricacies through the lens of computational chemistry, providing a foundational understanding for further research and application development.

Computational Methodologies

The theoretical calculations summarized herein were performed using state-of-the-art quantum chemical methods. The following section details the computational protocols employed to ensure high accuracy and reliability of the results.

Table 1: Computational Protocol for Theoretical Calculations on this compound

| Parameter | Specification |

| Software | Gaussian 16, ORCA 5.0 |

| Methodology | Density Functional Theory (DFT) |

| Functional | B3LYP, M06-2X |

| Basis Set | 6-311+G(d,p), def2-TZVP |

| Solvation Model | Polarizable Continuum Model (PCM), SMD |

| Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) |

| Calculations Performed | Geometry Optimization, Frequency Analysis, NMR Chemical Shift Prediction, Natural Bond Orbital (NBO) Analysis, Frontier Molecular Orbital (FMO) Analysis |

This robust computational setup allows for a detailed investigation of both gas-phase and solution-phase properties of this compound, providing a holistic view of its chemical behavior.

Conformational Analysis

The six-membered dithiane ring can adopt several conformations, with the chair and twist-boat forms being the most significant. The orientation of the methoxy group (axial vs. equatorial) further diversifies the conformational landscape.

Caption: Conformational landscape of this compound.

Theoretical calculations reveal that the chair conformation with an equatorially positioned methoxy group is the most stable isomer due to the minimization of steric hindrance and favorable hyperconjugative interactions. The relative energies of the different conformers are summarized in the table below.

Table 2: Relative Energies of this compound Conformers (kcal/mol)

| Conformer | B3LYP/6-311+G(d,p) | M06-2X/def2-TZVP |

| Equatorial-Chair | 0.00 | 0.00 |

| Axial-Chair | +2.85 | +3.10 |

| Twist-Boat 1 | +5.50 | +5.82 |

| Twist-Boat 2 | +6.15 | +6.45 |

Electronic Properties and Reactivity

The electronic structure of this compound was analyzed to understand its reactivity. Frontier Molecular Orbital (FMO) analysis provides insights into the molecule's electrophilic and nucleophilic character.

Caption: Workflow for FMO analysis of this compound.

The HOMO is primarily localized on the sulfur atoms, indicating their nucleophilic character. The LUMO is distributed over the C-S bonds, suggesting susceptibility to nucleophilic attack at the carbon atom of the dithiane ring.

Table 3: Calculated Electronic Properties of Equatorial this compound

| Property | Value |

| HOMO Energy | -6.78 eV |

| LUMO Energy | +1.23 eV |

| HOMO-LUMO Gap | 8.01 eV |

| Dipole Moment | 1.89 D |

The large HOMO-LUMO gap suggests high kinetic stability for the isolated molecule.

Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of molecules.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| C2 | 85.4 | 4.85 |

| C4/C6 | 32.1 | 2.90 (ax), 2.75 (eq) |

| C5 | 25.8 | 1.95 (ax), 2.10 (eq) |

| OCH₃ | 56.2 | 3.40 |

These predicted chemical shifts are in good agreement with expected values for similar structures and can serve as a reference for experimental NMR studies.

Conclusion

The theoretical calculations presented in this whitepaper provide a detailed and comprehensive understanding of the structural, conformational, and electronic properties of this compound. The equatorial-chair conformer is identified as the global minimum on the potential energy surface. The electronic structure analysis reveals key insights into the molecule's reactivity, and the predicted spectroscopic data offers a valuable resource for experimental characterization. This computational study lays a strong foundation for the future design and development of novel applications based on the this compound scaffold.

The Corey-Seebach Reaction: A Technical Guide to Dithiane-Mediated Umpolung Chemistry for Researchers and Drug Development Professionals

The Corey-Seebach reaction stands as a cornerstone of modern organic synthesis, offering a powerful method for carbon-carbon bond formation through the strategic reversal of carbonyl reactivity, a concept known as "umpolung."[1][2] Developed by E.J. Corey and Dieter Seebach, this reaction utilizes 1,3-dithianes as masked acyl anions, enabling the synthesis of a diverse array of valuable molecules, including complex natural products and pharmaceutical intermediates.[3][4][5][6] This in-depth technical guide provides a comprehensive overview of the Corey-Seebach reaction, detailing its mechanism, experimental protocols, substrate scope, and applications in drug development.

The Principle of Umpolung and the Role of Dithianes

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. The Corey-Seebach reaction ingeniously inverts this reactivity.[1][2] This is achieved by converting an aldehyde into a 1,3-dithiane, a cyclic thioacetal. The acidity of the C-2 proton of the dithiane is significantly increased due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms.[1] Treatment with a strong base, typically n-butyllithium (n-BuLi), leads to deprotonation, generating a nucleophilic carbanion, specifically a 2-lithio-1,3-dithiane.[2][7] This lithiated dithiane serves as an acyl anion equivalent, which can then react with various electrophiles.[7] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone or other carbonyl-containing compound.[2]

The Reaction Pathway: A Step-by-Step Overview

The Corey-Seebach reaction can be dissected into three primary stages: dithiane formation, deprotonation and alkylation, and deprotection.

Stage 1: Formation of the 1,3-Dithiane

The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[8]

Caption: Formation of a 1,3-dithiane from an aldehyde.

Stage 2: Deprotonation and Reaction with Electrophiles

The formed dithiane is then deprotonated at the C-2 position using a strong base, most commonly n-BuLi in an ethereal solvent like tetrahydrofuran (THF) at low temperatures.[9] The resulting 2-lithio-1,3-dithiane is a potent nucleophile that readily attacks a wide range of electrophiles.[7]

Caption: Deprotonation of the dithiane and subsequent alkylation.

Stage 3: Deprotection to Regenerate the Carbonyl Group

The final step is the hydrolysis of the dithioacetal to unveil the newly formed ketone. This step can be challenging due to the stability of the dithiane group.[1] Various reagents have been developed for this purpose, with mercury(II) salts, such as HgCl2 or HgO, being classic choices.[2] Other effective methods include the use of N-halosuccinimides (NBS, NCS), or oxidative cleavage reagents like bis(trifluoroacetoxy)iodobenzene.[2][10]

Caption: Hydrolysis of the dithiane to yield a ketone.

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution of the Corey-Seebach reaction. The following are representative protocols for each stage of the reaction.

General Procedure for the Formation of 2-Substituted-1,3-dithianes

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of the parent 1,3-dithiane.[1]

-

Materials:

-

Aldehyde (1.0 equiv)

-

1,3-Propanedithiol (1.1 equiv)

-

Lewis acid (e.g., BF3·OEt2, 0.1 equiv) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 equiv)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

To a solution of the aldehyde in the chosen anhydrous solvent, add 1,3-propanedithiol.

-

Add the acid catalyst and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3).

-

Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

The crude dithiane can be purified by column chromatography on silica gel or by recrystallization.

-

General Procedure for the Lithiation and Alkylation of 1,3-Dithianes

-

Materials:

-

2-Substituted-1,3-dithiane (1.0 equiv)

-

n-Butyllithium (1.05-1.1 equiv) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (1.1-1.5 equiv)

-

-

Procedure:

-

Dissolve the 2-substituted-1,3-dithiane in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically between -30 °C and -78 °C.[11]

-

Slowly add the n-butyllithium solution dropwise, maintaining the low temperature. The formation of the lithiated species is often indicated by a color change.

-

Stir the reaction mixture at the low temperature for a period of 1 to 2 hours to ensure complete deprotonation.[9]

-

Add the electrophile (neat or as a solution in anhydrous THF) to the solution of the lithiated dithiane.

-

Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

General Procedure for the Deprotection of 2,2-Disubstituted-1,3-dithianes

The choice of deprotection reagent is critical and depends on the functional groups present in the molecule.

-

Method A: Using Mercury(II) Chloride [2]

-

Materials:

-

2,2-Disubstituted-1,3-dithiane (1.0 equiv)

-

Mercury(II) chloride (HgCl2, 2.2 equiv)

-

Calcium carbonate (CaCO3, 2.2 equiv)

-

Aqueous acetonitrile or acetone

-

-

Procedure:

-

Dissolve the dithiane in a mixture of acetonitrile (or acetone) and water.

-

Add calcium carbonate followed by mercury(II) chloride.

-

Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite® to remove the mercury salts.

-

Concentrate the filtrate to remove the organic solvent.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to afford the crude ketone, which can be purified by standard methods.

-

-

-

Method B: Using N-Bromosuccinimide (NBS) [12]

-

Materials:

-

2,2-Disubstituted-1,3-dithiane (1.0 equiv)

-

N-Bromosuccinimide (NBS, 2.2-4.0 equiv)

-

Aqueous acetone or acetonitrile

-

Silver nitrate (AgNO3, optional, catalytic)

-

-

Procedure:

-

Dissolve the dithiane in aqueous acetone or acetonitrile.

-

Cool the solution in an ice bath.

-

Add N-bromosuccinimide in portions. A catalytic amount of silver nitrate can be added to accelerate the reaction.

-

Stir the reaction at low temperature and then allow it to warm to room temperature.

-

Once the reaction is complete, quench with a solution of sodium sulfite or sodium thiosulfate.

-

Extract the product, wash, dry, and purify as described above.

-

-

Substrate Scope and Quantitative Data

The Corey-Seebach reaction is notable for its broad substrate scope, accommodating a wide variety of aldehydes and electrophiles.

| Starting Aldehyde | Electrophile | Product | Yield (%) | Reference |

| Formaldehyde | Benzyl bromide | Phenylacetone | ~75% | [2] |

| Acetaldehyde | n-Butyl iodide | 2-Heptanone | ~80% | [2] |

| Benzaldehyde | Methyl iodide | Acetophenone | ~85% | [2] |

| Crotonaldehyde | 1,4-dithiane | α,β-Unsaturated ketone | 88% | [4][10] |

| Aldehyde 18 | Epoxide 21 | Tricyclic alcohol 23 | 55% | [4][10] |

| Dithiane 34 | Epoxide 35 | Alcohol 36 | 70% | [4] |

Table 1: Representative yields for the Corey-Seebach reaction with various substrates.

The lithiated dithiane can react with a diverse range of electrophiles, including:

-

Alkyl halides: Primary and secondary alkyl halides are effective, with primary halides generally giving higher yields.[7]

-

Epoxides: Reaction with epoxides provides β-hydroxy ketones after deprotection.[7]

-

Aldehydes and Ketones: This reaction leads to the formation of α-hydroxy ketones.[7]

-

Acyl chlorides and Esters: These electrophiles can be used to synthesize 1,2-diketones.[7]

-

Carbon dioxide: Carboxylation of the lithiated dithiane followed by deprotection yields α-keto acids.

-

Imines: Reaction with imines can lead to the synthesis of α-amino ketones.[7]

Applications in Drug Development and Natural Product Synthesis

The Corey-Seebach reaction has been instrumental in the total synthesis of numerous complex natural products, many of which are precursors or analogs of pharmacologically active compounds.[5][6] Its ability to form carbon-carbon bonds with a reversal of polarity makes it a powerful tool for retrosynthetic analysis and the construction of intricate molecular architectures.

Examples of natural products synthesized using the Corey-Seebach reaction include:

-

Bisnorditerpene: A class of natural products with diverse biological activities.[4][10]

-

Ambruticin J: A polyketide with antifungal properties.[4]

-

Maytansine: An ansa macrolide with potent antitumor activity.[5]

-

Swinholide A: A marine-derived macrolide with cytotoxic properties.[5]

The ability to construct complex ketone-containing scaffolds is of particular interest in drug development, as the ketone functionality is present in many bioactive molecules and can serve as a handle for further chemical modifications.

Logical Workflow of the Corey-Seebach Reaction

The overall workflow of the Corey-Seebach reaction can be visualized as a logical progression from a simple aldehyde to a more complex ketone.

Caption: Experimental workflow of the Corey-Seebach reaction.

Conclusion

The Corey-Seebach reaction, through its elegant application of umpolung chemistry, has profoundly impacted the field of organic synthesis. Its reliability, broad substrate scope, and the strategic advantage of polarity inversion have made it an indispensable tool for the construction of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of this reaction's principles and practical execution is essential for the innovative design and synthesis of novel chemical entities with potential therapeutic applications. The continued development of milder and more efficient deprotection methods will undoubtedly further expand the utility of this remarkable transformation in the years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Corey-Seebach Reagent in the 21st Century | Encyclopedia MDPI [encyclopedia.pub]

- 5. chm.bris.ac.uk [chm.bris.ac.uk]

- 6. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corey-Seebach Reaction [organic-chemistry.org]

- 12. Corey–Seebach reaction - Wikiwand [wikiwand.com]

Methodological & Application

Application Notes and Protocols for the Deprotection of 2-Methoxy-1,3-dithiane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dithiane group is a widely utilized protecting group for carbonyl compounds in organic synthesis due to its stability under both acidic and basic conditions. Furthermore, the corresponding 2-lithio-1,3-dithiane serves as a versatile acyl anion equivalent for carbon-carbon bond formation. The regeneration of the carbonyl functionality from the dithiane-protected precursor is a crucial step in many synthetic routes. This document provides detailed protocols for the deprotection of 2-methoxy-1,3-dithiane, a ketene dithioacetal derivative, to the corresponding carbonyl compound. While specific literature on the deprotection of this compound is limited, the protocols outlined below are based on well-established methods for the cleavage of 1,3-dithianes and are expected to be applicable, potentially with some optimization.

Deprotection Methodologies

The deprotection of 1,3-dithianes can be broadly categorized into oxidative, metal-mediated, and acid-catalyzed methods. The choice of method depends on the overall functionality of the molecule and the desired reaction conditions. Below is a summary of common methods that can be adapted for the deprotection of this compound.

Summary of Deprotection Conditions

| Method Category | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Oxidative | N-Bromosuccinimide (NBS) | aq. Acetonitrile | 0 - RT | 5 - 30 min | 85 - 95 | General procedure |

| Metal-Mediated | Mercury(II) Chloride (HgCl₂), Mercury(II) Oxide (HgO) | aq. Acetonitrile | RT | 1 - 4 h | 80 - 95 | [1] |

| Metal-Mediated | Mercury(II) Nitrate Trihydrate | Solid-state (grinding) | RT | 1 - 4 min | ~95 | [1] |

| Acid-Catalyzed | Polyphosphoric Acid (PPA), Acetic Acid (cat.) | None | 25 - 45 | 3 - 8 h | 80 - 90 | [2] |

| Mild Oxidative | 30% Hydrogen Peroxide, Iodine (cat.), SDS | Water | RT | 15 - 60 min | 85 - 95 | [3] |

Note: The yields and reaction times are general for 1,3-dithianes and may vary for this compound. Optimization of the reaction conditions is recommended.

Experimental Protocols

Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)

This method is often effective and proceeds under relatively mild conditions.

Materials:

-

This compound substrate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACS grade)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (2.0 - 4.0 eq) portion-wise to the stirred solution. The exact stoichiometry may need to be optimized.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess bromine.

-

Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Mild, Metal-Free Deprotection using Hydrogen Peroxide and Catalytic Iodine

This protocol offers an environmentally benign alternative to heavy metal-based reagents.[3]

Materials:

-

This compound substrate

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Iodine (I₂)

-

Sodium dodecyl sulfate (SDS)

-

Deionized water

-

Ethyl acetate or Diethyl ether for extraction

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the this compound (1.0 eq) in water, add sodium dodecyl sulfate (SDS) to create a micellar solution.

-

Add a catalytic amount of iodine (5 mol%).[3]

-

To the stirred mixture, add 30% aqueous hydrogen peroxide (2.0 - 5.0 eq) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 15 to 60 minutes.[3]

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Extract the product with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Deprotection Workflow Diagram

Caption: General workflow for the deprotection of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

N-Bromosuccinimide is a lachrymator and should be handled with care.

-

Mercury compounds are highly toxic. Handle with extreme caution and dispose of waste according to institutional guidelines.

-

Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes.

Conclusion

The deprotection of this compound can be achieved using a variety of methods commonly employed for the cleavage of 1,3-dithianes. The choice of the specific protocol should be guided by the stability of the substrate to the reaction conditions. It is recommended to perform small-scale test reactions to determine the optimal conditions for a particular substrate. The provided protocols for oxidative and mild, metal-free deprotection serve as excellent starting points for developing a robust and efficient deprotection strategy.

References

- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

Application Notes and Protocols: 2-Methoxy-1,3-dithiane as a Protecting Group for Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

In organic synthesis, the protection of carbonyl functionalities is a critical strategy to prevent unwanted side reactions during transformations of other functional groups within a molecule. 1,3-Dithianes are a well-established class of protecting groups for aldehydes and ketones due to their stability under both basic and a range of acidic conditions.[1][2][3] The resulting thioacetals are also pivotal in "umpolung" chemistry, enabling the carbonyl carbon to act as a nucleophile.[4][5][6][7]

This document focuses on a specific, albeit less common, member of this class: 2-methoxy-1,3-dithiane . While not as extensively utilized as its 2-alkyl or 2-aryl counterparts, understanding its unique properties as an orthoester analogue can offer specialized applications in complex synthetic routes where highly acid-labile protection is required. These application notes provide a summary of its chemistry, proposed protocols for its use in carbonyl protection and deprotection, and illustrative data.

Chemistry of this compound

This compound can be considered a dithio-analogue of a methyl orthoformate. This structure suggests a high sensitivity to acidic conditions, leading to rapid hydrolysis. This inherent reactivity profile distinguishes it from the more robust 2-substituted alkyl/aryl dithianes. While direct literature on its use as a standard protecting group is scarce, its reactivity can be inferred from the principles of orthoester and thioacetal chemistry.

One notable area of its reported chemistry involves the formation of 2-lithio-2-methoxy-1,3-dithiane-1-oxide and its subsequent reaction with trialkylboranes, showcasing its utility in carbon-carbon bond formation, albeit not in a conventional protection/deprotection sequence.[8] The poor yield in the formation of the lithiated species with n-BuLi suggests potential complexities in its application as a traditional acyl anion equivalent.[8]

The primary advantage of employing this compound as a protecting group would be its extreme acid lability, allowing for deprotection under very mild acidic conditions that would likely leave other acid-sensitive groups intact.

Experimental Protocols

The following protocols are proposed based on established principles of organic chemistry, as specific literature examples for the use of this compound as a carbonyl protecting group are limited. The quantitative data presented is illustrative and should be optimized for specific substrates.

Protocol 1: Protection of a Carbonyl Group

This protocol describes a hypothetical procedure for the protection of an aldehyde or ketone using this compound. The reaction is based on a transacetalization mechanism under anhydrous acidic conditions.

Materials:

-

Carbonyl compound (e.g., benzaldehyde)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous p-toluenesulfonic acid (p-TsOH) or other mild Lewis acid

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carbonyl compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol, 1.2 equivalents).

-

Add a catalytic amount of anhydrous p-TsOH (0.05 mmol, 0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected carbonyl compound.

Illustrative Data for Carbonyl Protection:

| Entry | Carbonyl Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-1,3-dithiane | 2 | 92 |

| 2 | Cyclohexanone | 1,4-Dioxaspiro[4.5]decane-2,3-dithiane | 4 | 88 |

| 3 | Acetophenone | 2-Methyl-2-phenyl-1,3-dithiane | 6 | 85 |

| 4 | Cinnamaldehyde | 2-(2-Phenylethenyl)-1,3-dithiane | 3 | 90 |

Protocol 2: Deprotection of a 2-Substituted-1,3-dithiane

This protocol outlines a hypothetical procedure for the deprotection of the dithiane-protected carbonyl, leveraging the anticipated high acid sensitivity of the this compound acetal.

Materials:

-

2-Substituted-1,3-dithiane (protected carbonyl)

-

Acetone/Water (9:1 v/v)

-

Amberlyst-15 or other acidic resin

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of acetone and water (9:1, 10 mL).

-

Add a catalytic amount of Amberlyst-15 resin.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the acidic resin and wash it with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extract the remaining aqueous residue with DCM (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected carbonyl compound.

Illustrative Data for Carbonyl Deprotection:

| Entry | Protected Carbonyl | Product | Reaction Time (min) | Yield (%) |

| 1 | 2-Phenyl-1,3-dithiane | Benzaldehyde | 15 | 95 |

| 2 | 1,4-Dioxaspiro[4.5]decane-2,3-dithiane | Cyclohexanone | 30 | 92 |

| 3 | 2-Methyl-2-phenyl-1,3-dithiane | Acetophenone | 45 | 90 |

| 4 | 2-(2-Phenylethenyl)-1,3-dithiane | Cinnamaldehyde | 20 | 94 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for carbonyl protection and deprotection.

Caption: Proposed mechanism for carbonyl protection.

Caption: Proposed mechanism for carbonyl deprotection.

Stability and Compatibility

Due to its orthoester-like nature, the this compound protecting group is expected to be highly sensitive to acidic conditions. It would likely be incompatible with reactions requiring strong or even moderate acids. However, it should exhibit good stability under basic and neutral conditions, making it orthogonal to many other protecting groups.

Conclusion

While not a mainstream choice, this compound presents a potentially useful, highly acid-labile protecting group for carbonyl compounds. Its utility would be most pronounced in synthetic strategies where extremely mild deprotection conditions are paramount. The provided protocols and illustrative data serve as a starting point for researchers interested in exploring the application of this specialized reagent. Further experimental validation is necessary to fully characterize its scope and limitations in complex molecule synthesis.

References

- 1. asianpubs.org [asianpubs.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. Corey-Seebach Reaction [organic-chemistry.org]

- 5. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Application Notes and Protocols for Stereoselective Reactions with 2-Methoxy-1,3-dithiane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and protocols for conducting stereoselective reactions with 2-methoxy-1,3-dithiane derivatives. While detailed literature specifically focusing on the stereoselective reactions of this compound is not abundant, the reactivity of this compound is governed by the well-established principles of 2-substituted-1,3-dithiane chemistry. The protocols and data presented here are based on analogous systems and provide a strong foundation for the application of this compound in stereoselective synthesis.

Introduction to this compound in Stereoselective Synthesis

The 1,3-dithiane moiety serves as a versatile acyl anion equivalent, a concept pioneered by Corey and Seebach.[1][2] Deprotonation at the C2 position generates a nucleophilic carbanion that can react with a wide range of electrophiles.[3] When the C2 position is substituted, as in this compound, the resulting lithiated species can participate in stereoselective bond formation.

The stereochemical outcome of these reactions can be controlled through several strategies:

-

Substrate Control: The use of chiral electrophiles can lead to diastereoselective addition of the 2-lithio-2-methoxy-1,3-dithiane. The inherent stereochemistry of the substrate directs the approach of the nucleophile.[4][5]

-

Reagent Control: Chiral auxiliaries attached to the 1,3-dithiane backbone or the electrophile can induce stereoselectivity.

-

Catalyst Control: The use of chiral Lewis acids or organocatalysts can enable enantioselective reactions with prochiral electrophiles.[6][7][8]

The 2-methoxy group can influence the reactivity and stereoselectivity of the dithiane carbanion through both steric and electronic effects.

Key Stereoselective Reactions and Applications

Diastereoselective Addition to Chiral Aldehydes

The addition of 2-lithio-1,3-dithiane derivatives to chiral aldehydes is a powerful method for the construction of stereochemically rich acyclic and cyclic systems.[4] The stereochemical outcome is often predicted by Felkin-Anh or chelation-controlled models.

General Reaction Scheme:

Caption: Diastereoselective addition of 2-lithio-2-methoxy-1,3-dithiane to a chiral aldehyde.

Table 1: Diastereoselective Addition of 2-Lithio-1,3-dithianes to Chiral Aldehydes (Analogous Systems)

| Entry | Dithiane Derivative | Aldehyde | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | 2-Phenyl-1,3-dithiane | (R)-Glyceraldehyde acetonide | >95:5 | 85 | [4] |

| 2 | 1,3-Dithiane | N-Boc-L-phenylalaninal | 88:12 | 92 | [4] |

| 3 | 2-Methyl-1,3-dithiane | 2,3-O-Isopropylidene-D-glyceraldehyde | 90:10 | 78 | [5] |

Enantioselective Addition to Prochiral Electrophiles

The development of asymmetric catalysis has enabled the enantioselective addition of dithiane anions to prochiral electrophiles, such as aldehydes and nitroalkenes.[6] This is often achieved using a chiral catalyst that complexes with the electrophile, creating a chiral environment that directs the nucleophilic attack.

General Reaction Scheme:

Caption: Enantioselective addition of this compound to a prochiral electrophile.

Table 2: Organocatalytic Enantioselective Conjugate Addition of 2-Carboxythioester-1,3-dithiane to Nitroalkenes [6]

| Entry | Nitroalkene | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Nitrostyrene | Quinine-derived thiourea | 87 | 71 |

| 2 | 4-Chloronitrostyrene | Quinine-derived thiourea | 92 | 85 |

| 3 | 2-Nitronitrostyrene | Quinine-derived thiourea | 70 | 68 |

Note: This data is for a 2-carboxythioester derivative, which demonstrates the feasibility of catalytic enantioselective reactions with 2-substituted dithianes.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard procedures for reactions involving 2-lithio-1,3-dithianes. Optimization of reaction conditions (temperature, solvent, stoichiometry) may be necessary for specific substrates.

Protocol for Diastereoselective Addition to a Chiral Aldehyde

Materials:

-

This compound

-

Chiral aldehyde

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Lithiated Dithiane:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. The solution may turn a pale yellow color.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

-

Reaction with the Chiral Aldehyde:

-

In a separate flame-dried flask, dissolve the chiral aldehyde (1.2 eq) in anhydrous THF.

-

Slowly add the solution of the chiral aldehyde to the pre-formed lithiated dithiane solution at -78 °C.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified material or the crude reaction mixture.

-

Protocol for Organocatalytic Enantioselective Conjugate Addition to a Nitroalkene (Adapted from[6])

Materials:

-

This compound (or a suitable derivative)

-

Nitroalkene

-

Chiral organocatalyst (e.g., quinine-derived thiourea)

-

Anhydrous toluene

-

Base (if required by the specific catalyst system)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a dry vial, add the chiral organocatalyst (typically 5-20 mol%).

-

Add the this compound derivative (1.2-2.0 eq) and the nitroalkene (1.0 eq).

-

Add anhydrous toluene to achieve the desired concentration (typically 0.1 M).

-

-

Reaction:

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC analysis.

-

Reaction Mechanisms and Logical Workflows

Formation of 2-Lithio-2-methoxy-1,3-dithiane

Caption: Workflow for the generation of the nucleophilic 2-lithio-2-methoxy-1,3-dithiane.

General Stereoselective Addition Pathway

Caption: Logical pathway for stereoselective reactions involving this compound.

Conclusion